N-Boc-O-(4-bromobutyl)-L-tyrosine
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Overview
Description
N-Boc-O-(4-bromobutyl)-L-tyrosine: is a synthetic compound that belongs to the family of tyrosine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 4-bromobutyl group attached to the oxygen atom of the tyrosine residue
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-O-(4-bromobutyl)-L-tyrosine typically involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the 4-Bromobutyl Group: The hydroxyl group of the protected tyrosine is then reacted with 4-bromobutyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the 4-bromobutyl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Boc-O-(4-bromobutyl)-L-tyrosine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobutyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent.
Deprotection Reactions: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Deprotection Reactions: The free amine form of the compound.
Scientific Research Applications
N-Boc-O-(4-bromobutyl)-L-tyrosine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-O-(4-bromobutyl)-L-tyrosine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The 4-bromobutyl group can participate in covalent bonding with nucleophilic sites on target molecules, while the Boc group can be removed to reveal the active amine form.
Comparison with Similar Compounds
N-Boc-L-tyrosine: Lacks the 4-bromobutyl group and is used as a precursor in peptide synthesis.
O-(4-bromobutyl)-L-tyrosine: Lacks the Boc protecting group and may have different reactivity and applications.
Uniqueness: N-Boc-O-(4-bromobutyl)-L-tyrosine is unique due to the presence of both the Boc protecting group and the 4-bromobutyl group. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C18H26BrNO5 |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
(2S)-3-[4-(4-bromobutoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C18H26BrNO5/c1-18(2,3)25-17(23)20-15(16(21)22)12-13-6-8-14(9-7-13)24-11-5-4-10-19/h6-9,15H,4-5,10-12H2,1-3H3,(H,20,23)(H,21,22)/t15-/m0/s1 |
InChI Key |
OHDBYIAPAANYAO-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCBr)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCCCBr)C(=O)O |
Origin of Product |
United States |
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